Home > Products > Building Blocks P17342 > 1-(3-Fluorophenyl)cyclohexanecarboxylic acid
1-(3-Fluorophenyl)cyclohexanecarboxylic acid - 214262-98-3

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

Catalog Number: EVT-290281
CAS Number: 214262-98-3
Molecular Formula: C13H15FO2
Molecular Weight: 222.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(3-Fluorophenyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 . It is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)cyclohexanecarboxylic acid” were not found in the search results, cyclohexanecarboxylic acid, a related compound, is known to be a starting reagent for the synthesis of polyketide-type antibiotics .

Molecular Structure Analysis

The InChI code for “1-(3-Fluorophenyl)cyclohexanecarboxylic acid” is 1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) .

Physical And Chemical Properties Analysis

“1-(3-Fluorophenyl)cyclohexanecarboxylic acid” is a solid at room temperature . It has a molecular weight of 222.26 .

(1S,3R,4R,5R)-1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid

Relevance: While not directly containing a fluorophenyl group, (1S,3R,4R,5R)-1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid shares the core cyclohexanecarboxylic acid structure with 1-(3-Fluorophenyl)cyclohexanecarboxylic acid. The research highlights its presence alongside various esters of quinic acid, showcasing the structural diversity within this family of compounds. []

3,4-Di-O-caffeoylquinic acid & 3,5-Di-O-caffeoylquinic acid

Relevance: Similar to quinic acid itself, 3,4-Di-O-caffeoylquinic acid and 3,5-Di-O-caffeoylquinic acid illustrate the structural diversity achievable through modifications on the cyclohexanecarboxylic acid scaffold. The presence of caffeoyl groups introduces additional biological activities, highlighting the potential for developing derivatives of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid with enhanced properties. []

Ethyl 3-O-caffeoylquinate, Ethyl 3,4-di-O-caffeoylquinate & Ethyl 3,5-O-caffeoylquinate

Relevance: The identification of these ethyl esters further emphasizes the potential for structural modification of the carboxylic acid moiety in 1-(3-Fluorophenyl)cyclohexanecarboxylic acid. This suggests possibilities for developing prodrugs or derivatives with altered physicochemical properties. []

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Compound Description: This compound exhibits antitumor activity, demonstrating distinct inhibition against the proliferation of A549, BGC-823, and HepG-2 cancer cell lines. []

Tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate)

Compound Description: This organoantimony compound is formed through the oxidation of tris(3-fluorophenyl)antimony with hydrogen peroxide in the presence of 2-methylcarboranylcarboxylic acid. []

Relevance: While this compound doesn't share the core structure of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid, it highlights the use of 3-fluorophenyl groups in conjunction with carboxylic acid derivatives. The research showcases the versatility of incorporating 3-fluorophenyl moieties into various molecular frameworks for potential applications in materials chemistry or catalysis. []

4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor 1 and 2 (HER1/HER2) kinases. This compound demonstrates excellent biochemical potency, kinase selectivity, a favorable pharmacokinetic profile, and robust in vivo activity in HER1 and HER2-driven tumor models. []

Overview

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a fluorinated phenyl group. Its molecular formula is C13H15FO2C_{13}H_{15}FO_2 and it has a molecular weight of approximately 222.26 g/mol. This compound is part of a broader class of cyclohexanecarboxylic acids, which are known for their diverse applications in medicinal chemistry and material science .

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a carboxylic acid derivative. It is notable for its potential applications in pharmaceutical development due to its unique structural properties that influence biological activity .

Synthesis Analysis

Methods

The synthesis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-fluorobenzene and cyclohexanecarboxylic acid as primary reactants.
  2. Reagents: Common reagents include Lewis acids and various catalysts to facilitate the reaction.
  3. Reaction Conditions: Controlled conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity. For instance, the use of a polar aprotic solvent can enhance the reaction kinetics .

Technical Details

Advanced techniques like continuous flow reactors may be employed for industrial-scale synthesis to ensure high throughput and efficiency. The process may also involve hydrogenation steps to achieve desired functionalization on the cyclohexane ring .

Molecular Structure Analysis

Structure

1-(3-Fluorophenyl)cyclohexanecarboxylic acid features a cyclohexane ring with a carboxylic acid group at one position and a fluorophenyl group at another. The presence of the fluorine atom significantly affects the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets.

Data

  • InChI: InChI=1S/C13H15FO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
  • InChI Key: XQKPSVJXJIFYAU-UHFFFAOYSA-N
  • Molecular Weight: 222.26 g/mol .
Chemical Reactions Analysis

Reactions

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is involved in various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid can be reduced to an alcohol.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Technical Details

The reaction pathways depend heavily on the specific conditions employed, including temperature, solvent choice, and the presence of catalysts. These factors can lead to different products based on the desired transformation .

Mechanism of Action

The mechanism of action for 1-(3-Fluorophenyl)cyclohexanecarboxylic acid primarily involves its interaction with specific biological targets such as receptors or enzymes. The fluorophenyl group enhances binding affinity due to its electronic properties, while the carboxylic acid moiety contributes to solubility and bioavailability.

This compound has been studied for its potential in modulating biological pathways relevant to drug development, particularly in areas like enzyme inhibition and receptor binding studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Reactivity: Reacts readily under standard organic reaction conditions.

Relevant data indicates that the compound's stability is influenced by environmental factors such as pH and temperature, which can affect its reactivity profile .

Applications

1-(3-Fluorophenyl)cyclohexanecarboxylic acid has several scientific applications:

  • Medicinal Chemistry: Utilized as a building block in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Biological Studies: Employed in research focused on enzyme inhibition and receptor interactions.
  • Material Science: Investigated for potential uses in developing new materials with unique properties due to its structural characteristics .
Introduction to 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid in Medicinal Chemistry

1-(3-Fluorophenyl)cyclohexanecarboxylic acid represents a strategically engineered cis/trans-configured cyclohexanecarboxylic acid derivative bearing a meta-fluorinated phenyl substituent at the C1 position. This structure embodies critical pharmacophoric elements: the carboxylic acid moiety enables salt formation or hydrogen bonding, the cyclohexane ring provides conformational restraint, and the 3-fluorophenyl group delivers both aromatic π-system interactions and electron-withdrawing properties. Its significance in drug discovery stems from its dual role as a synthetic intermediate in neuropharmacology (neurotensin receptor ligands) and respiratory therapeutics (PDE4 inhibitors). The meta-fluorine position specifically balances electronic effects and steric occupancy, making it a versatile scaffold for optimizing target binding affinity and physicochemical properties in multiple drug classes [3] [9].

Role as a Key Intermediate in Neurotensin Receptor Ligand Development

1-(3-Fluorophenyl)cyclohexanecarboxylic acid serves as a crucial synthetic building block for advanced neurotensin receptor (NTS) ligands, particularly those targeting NTS2 for non-opioid analgesia. Neurotensin receptors (NTS1 and NTS2) are G-protein coupled receptors implicated in pain modulation, with NTS2 selectivity being a key therapeutic goal to avoid dopamine-related side effects associated with NTS1 [1] [3].

This carboxylic acid scaffold is integrated into ligands via amide bond formation with heterocyclic amines. For example, it is condensed with pyrazole-carboxamides to yield compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid (NTRC-739, 7b). NTRC-739 emerged from systematic structure-activity relationship (SAR) studies starting from the non-selective NTS ligand SR48692 (5a). It exhibits potent and selective partial agonism at NTS2 (EC₅₀ = 12 ± 6 nM) with no detectable activity at NTS1 (Kᵢ >25 µM), demonstrating a 161-fold selectivity ratio (NTS2/NTS1) [1] [3] [9].

The scaffold’s pharmacodynamic advantages include:

  • Conformational Rigidity: The cyclohexane ring restricts rotational freedom, optimizing the spatial orientation of the fluorophenyl group for NTS2 binding pocket accommodation.
  • Fluorine Interactions: The meta-fluorine enhances binding through dipole interactions and possibly [C–F⋯H] contacts within hydrophobic subpockets.
  • Acid Group Versatility: The carboxylic acid enables salt formation (improving solubility) or serves as a hydrogen-bond acceptor, critical for membrane penetration and CNS activity [3] [9].

Table 1: Neurotensin Receptor Activity of Key Ligands Derived from 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid

CompoundNTS1 Kᵢ (nM)NTS2 Kᵢ (nM)Selectivity (NTS2/NTS1)Functional Activity
SR48692 (5a)10–20150–30015–30NTS1 Antagonist
NTRC-739 (7b)>25,000153 ± 10161NTS2 Partial Agonist (7% Eₘₐₓ)
Levocabastine (6)>10,000130>77NTS2 Antagonist

Significance in PDE4 Inhibitor Design for Respiratory Disorders

In respiratory therapeutics, 1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a core structural component in phosphodiesterase-4 (PDE4) inhibitors developed for chronic obstructive pulmonary disease (COPD) and asthma. PDE4 hydrolyzes cyclic AMP (cAMP), and its inhibition elevates cAMP levels, exerting broad anti-inflammatory effects on neutrophils, macrophages, and airway smooth muscle cells [6] [7].

Novartis leveraged this scaffold in the design of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, a clinical candidate optimized for enhanced solubility and pharmacokinetics. Key structural contributions include:

  • Carboxylic Acid as Solubilizer: Mitigates the lipophilicity of the naphthyridine core, improving aqueous solubility critical for oral bioavailability.
  • trans-Cyclohexane Configuration: Reduces crystal lattice energy, enhancing dissolution rates compared to cis-isomers or planar aromatics.
  • 3-Fluorophenyl as π-Stacking Anchor: Engages in aromatic interactions within PDE4’s hydrophobic clamp region, boosting potency [4] [7].

This compound achieved high plasma concentrations in humans via dose escalation without emesis—a common PDE4 inhibitor side effect linked to PDE4D inhibition—validating its optimized pharmacokinetic profile. Its efficacy arises from dual mechanisms: suppressing TNF-α, IL-8, and oxidative burst in inflammatory cells (PDE4B-driven), and relaxing airway smooth muscle (PDE3/4 overlap) [4] [6] [7].

Table 2: Evolution of PDE4 Inhibitors Featuring the Cyclohexanecarboxylic Acid Scaffold

CompoundPDE4 IC₅₀ (nM)Aqueous Solubility (µg/mL)Key Advancement
First-Generation (e.g., Rolipram)100–200<1High emesis (PDE4D-mediated)
Cilomilast70–1005–10Moderate solubility; GI toxicity
4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid12 ± 3>150High solubility enabling escalated dosing without emesis

Comparative Positioning Within Cyclohexanecarboxylic Acid Derivatives

The bioactivity profile of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid is distinct among cyclohexanecarboxylic acid derivatives due to fluorine positioning and stereochemical preferences:

  • Fluorine Position Matters:
  • Meta- (3-position): Balances electronic effects (moderate -I effect) and steric tolerance. In PDE4 inhibitors, this position maximizes π-stacking without steric clashes in the catalytic pocket [4] [7].
  • Ortho- (2-position): Introduces steric hindrance, reducing NTS2 affinity (e.g., 2-fluorophenyl analogs show >10-fold lower NTS2 Kᵢ than 3-fluorophenyl derivatives) [3] [9].
  • Para- (4-position): Increases metabolic liability via para-hydroxylation, shortening half-life.

  • Stereochemistry Dictates Target Engagement:

  • trans-Cyclohexane: Preferred in PDE4 inhibitors for planar alignment with naphthyridine cores, optimizing solubility and PDE4B binding [4].
  • cis-Cyclohexane: Enhances NTS2 selectivity by projecting the fluorophenyl group axially, complementing NTS2’s subpocket topology [9].

  • Carboxylic Acid Bioisosteres:

  • Tetrazoles: Increase metabolic stability but reduce blood-brain barrier penetration (suboptimal for neurotensin ligands).
  • Amides: Diminish NTS2 affinity due to loss of ionic interactions.
  • Thus, the free carboxylic acid remains optimal for dual targeting [3] [9].

Table 3: Comparative SAR of Cyclohexanecarboxylic Acid Derivatives

Structural FeatureNeurotensin LigandsPDE4 Inhibitors
Fluorophenyl PositionMeta > Para >> Ortho (NTS2 affinity)Meta exclusively (solubility/potency)
Cyclohexane Configurationcis preferred for NTS2trans required for solubility
Acid ModificationsFree acid critical (>10-fold loss with ester)Acid → tetrazole tolerated (similar IC₅₀)

Properties

CAS Number

214262-98-3

Product Name

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

IUPAC Name

1-(3-fluorophenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

InChI

InChI=1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16)

InChI Key

RIQOIHJORXEGFT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.